1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
Description
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as 2,3,4-trimethoxy-6-hydroxyacetophenone, is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with an ethanone group.
Properties
IUPAC Name |
1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVUJNBLMMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-14-2 | |
| Record name | 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The most efficient and widely cited method for synthesizing 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone involves a Friedel-Crafts acylation reaction. This approach leverages the electrophilic substitution of an acyl group onto an aromatic ring, facilitated by a Lewis acid catalyst.
Reaction Conditions and Procedure
The synthesis begins with 3,4,5-trimethoxyphenol as the starting material. Key steps include:
- Acetylation : A solution of 3,4,5-trimethoxyphenol (10 g, 54.5 mmol) in boron trifluoride diethyl etherate (BF₃·Et₂O, 25 mL) is treated with acetic acid (15 mL) under a nitrogen atmosphere.
- Heating and Stirring : The mixture is stirred at 85°C for 2.5 hours to promote electrophilic substitution.
- Workup : After cooling, ice water (50 mL) is added to quench the reaction. The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield a yellow solid.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Starting Material | 3,4,5-Trimethoxyphenol |
| Catalyst | BF₃·Et₂O |
| Solvent | Acetic acid |
| Temperature | 85°C |
| Reaction Time | 2.5 hours |
| Yield | 92% |
This method achieves a high yield (92%) due to the strong electron-donating effects of the methoxy groups, which activate the aromatic ring toward electrophilic attack.
Mechanistic Insights into the Friedel-Crafts Reaction
The reaction mechanism proceeds through three stages:
Formation of the Acylium Ion
Acetic acid reacts with BF₃·Et₂O to generate an acylium ion (CH₃C⁺=O), a potent electrophile. The Lewis acid coordinates with the carbonyl oxygen, enhancing the electrophilicity of the acyl group.
Optimization Strategies for Enhanced Efficiency
Characterization and Analytical Data
The product is validated using spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Analysis with Alternative Methods
While the Friedel-Crafts route dominates, other approaches have been explored:
Industrial Applications and Scalability
The described Friedel-Crafts method is scalable to kilogram quantities with minimal optimization. Key advantages include:
- Cost Efficiency : BF₃·Et₂O is recyclable, reducing catalyst expenses.
- Purity : The product requires no chromatographic purification, achieving >98% purity via recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanoic acid.
Reduction: Formation of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. The compound’s hydroxy and methoxy groups play a crucial role in its activity by facilitating interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxyacetophenone: Lacks the hydroxy group present in 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone.
3,4,5-Trimethoxyacetophenone: Has a different substitution pattern on the phenyl ring.
6-Hydroxy-2,3,4-trimethoxybenzaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with an ethanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Biological Activity
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as a derivative of trimethoxyphenol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16O5
- Molecular Weight : 240.25 g/mol
- IUPAC Name : this compound
This compound features a phenolic structure with multiple methoxy groups, contributing to its biological activity.
Anticancer Activity
This compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells.
The primary mechanisms through which this compound exerts its anticancer effects include:
- Microtubule Destabilization : Similar to other compounds targeting tubulin, it disrupts microtubule dynamics, leading to G2/M phase arrest in the cell cycle .
- Induction of Apoptosis : The compound promotes apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 0.45 | Induction of G2/M phase arrest |
| MCF-7 | <0.01 | Apoptosis induction |
| Hs578T | <0.05 | Tubulin polymerization inhibition |
These findings suggest that the compound has a potent effect on cell proliferation and survival.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has identified that modifications to the trimethoxyphenyl moiety significantly affect biological activity. For instance:
- Increasing the number of methoxy groups enhances antiproliferative effects.
- Substitutions at specific positions on the phenolic ring can either increase or decrease activity depending on the target cell line.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone?
The synthesis typically involves condensation reactions of hydroxy- and methoxy-substituted acetophenones with acylating agents. For example, analogous compounds like flavones are synthesized via LiHMDS-mediated coupling of dihydroxyacetophenones with trimethoxybenzoyl chlorides, followed by recrystallization (e.g., ethanol yields ~13% purified product) . Multi-step procedures may include Friedel-Crafts acylation (for introducing the ethanone group) or hydrazine-mediated cyclization (for heterocyclic derivatives) . Key challenges include optimizing regioselectivity due to competing reactivity of hydroxyl/methoxy groups and improving yields through solvent selection (e.g., acetic acid for cyclization) .
Advanced: How can researchers resolve low yields in the synthesis of poly-methoxy-substituted ethanone derivatives?
Low yields (e.g., 13% in flavone synthesis ) often arise from steric hindrance or competing side reactions. Methodological improvements include:
- Catalyst screening : Using alternative bases (e.g., K₂CO₃ instead of LiHMDS) to enhance deprotonation efficiency.
- Temperature control : Gradual addition of reagents at −78°C to suppress undesired polymerization .
- Protecting group strategies : Temporarily blocking reactive hydroxyl groups with benzyl or acetyl groups during synthesis .
Post-reaction purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for isolating pure products .
Basic: What analytical techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄O₅ requires m/z 226.0841) .
- Single-crystal X-ray diffraction : Resolves stereochemistry and validates bond angles/torsional conformations, as demonstrated for structurally related oxadiazole derivatives .
Advanced: How can researchers address discrepancies in spectroscopic data for methoxy-substituted acetophenones?
Contradictions in NMR or MS data may stem from:
- Tautomeric equilibria : pH-dependent keto-enol tautomerism in hydroxyacetophenones alters peak splitting .
- Residual solvents : Ethanol or DMSO-d₆ in NMR samples can obscure signals; use of deuterated chloroform (CDCl₃) improves clarity .
- Dynamic rotational barriers : Methoxy groups may exhibit restricted rotation, causing signal duplication in NMR. Variable-temperature (VT) NMR studies can resolve this . Cross-validation with FT-IR (e.g., carbonyl stretch at ~1680 cm⁻¹) and HPLC purity assays (>95%) is recommended .
Basic: What precautions are necessary when handling this compound in the lab?
While specific toxicological data are limited for this compound, general precautions for methoxy/hydroxy aromatic ketones include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (per GHS/CLP guidelines) .
- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional protocols .
Advanced: How can computational modeling aid in predicting the bioactivity of this compound?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging structural analogs (e.g., oxadiazoles with anti-inflammatory activity ).
- QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., methoxy vs. hydroxy groups) with observed bioactivities .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Basic: What are the documented biological activities of structurally related ethanone derivatives?
Analogous compounds exhibit:
- Anticancer activity : Trimethoxyphenyl-containing oxadiazoles inhibit tubulin polymerization (IC₅₀ ~1.2 µM) .
- Antioxidant effects : Hydroxy/methoxy groups scavenge free radicals (e.g., DPPH assay IC₅₀ ~50 µM) .
- Antimicrobial properties : Pyrazole derivatives show MIC values of 8–32 µg/mL against S. aureus .
Advanced: What strategies optimize the solubility and stability of this compound in biological assays?
- Solubility enhancement : Use of co-solvents (e.g., DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH adjustment : Buffered solutions (pH 7.4) prevent degradation of the hydroxy group.
- Lyophilization : Freeze-drying aqueous stock solutions improves long-term storage stability .
Basic: How is the purity of this compound validated in research settings?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Melting point analysis : Sharp melting ranges (e.g., 191–193°C for pyrazole analogs) indicate crystallinity .
- Elemental analysis : Matches calculated C/H/N ratios (e.g., C 46.96%, H 3.94% for thiadiazole derivatives) .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
- Synthetic diversification : Introduce halogens or alkyl groups at the 2-/4-positions to modulate electronic effects .
- Enzymatic assays : Compare inhibitory potencies against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., 6-hydroxy for hydrogen bonding) using 3D-QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
